Ethyl 4-isocyanatobenzoate-d4

Quantitative Analysis Mass Spectrometry Isotope Dilution

Ethyl 4-isocyanatobenzoate-2,3,5,6-d4 is a deuterated internal standard essential for accurate LC-MS/GC-MS quantification. Its 4 Da mass shift enables reliable isotope dilution MS, effectively correcting for matrix effects and recovery variations. Ideal for tracking reaction mechanisms (KIE studies) and polymer degradation pathways, this labeled analog provides unmatched assay precision for toxicokinetics, environmental monitoring, and pharmaceutical R&D.

Molecular Formula C10H9NO3
Molecular Weight 195.21 g/mol
Cat. No. B12394979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-isocyanatobenzoate-d4
Molecular FormulaC10H9NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N=C=O
InChIInChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3/i3D,4D,5D,6D
InChIKeyCFEPCPHKICBCJV-LNFUJOGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 0.1 g / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4: A Deuterated Building Block for Quantitative Analysis and Polymer Research


Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4 (CAS 1219802-91-1) is a stable isotope-labeled analog of the widely used aromatic isocyanate, ethyl 4-isocyanatobenzoate (CAS 30806-83-8). This compound is specifically deuterated at the 2,3,5,6 positions of its aromatic ring, resulting in a net mass increase of 4 Da relative to the unlabeled parent . As a member of the stable isotope-labeled compound (SIL) class, its primary value lies in applications where a physically and chemically near-identical, yet mass-differentiated, tracer or internal standard is required. Its utility spans reaction mechanism elucidation via kinetic isotope effect (KIE) studies and, most critically, as an internal standard for highly accurate and precise quantification by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [1].

Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4: Why Unlabeled Analogs Cannot Fulfill High-Precision Quantitation Requirements


In quantitative LC-MS and GC-MS workflows, the use of a structural analog as an internal standard is prone to systematic errors due to differences in ionization efficiency, chromatographic retention time, and extraction recovery relative to the analyte of interest. In contrast, a stable isotope-labeled (SIL) internal standard, such as Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4, is chemically and physically nearly identical to its unlabeled counterpart, co-eluting and experiencing identical matrix effects and ionization suppression/enhancement [1]. This core principle of isotope dilution mass spectrometry (IDMS) ensures that the ratio of analyte to internal standard remains constant throughout sample processing and analysis, effectively canceling out most sources of variability and enabling measurement uncertainties that are often an order of magnitude lower than with analog internal standards [1]. Substituting the d4-labeled compound with the unlabeled ethyl 4-isocyanatobenzoate or a different structural analog would therefore invalidate the accuracy and traceability of the quantitative assay, particularly in complex matrices like biological fluids or polymer formulations.

Quantitative Differentiation of Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4: A Comparative Evidence Guide for Procurement


Quantitative Advantage: Isotopic Purity and Molecular Weight Differentiation for MS-Based Quantitation

The primary differentiator for Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4 is its high isotopic purity and defined mass shift of +4 Da relative to the unlabeled parent compound (C10H9NO3, MW 191.18 g/mol). This specific mass difference is critical for avoiding spectral overlap in MS analysis, enabling unambiguous detection and quantitation of the analyte in the presence of the internal standard . The specification of ≥99 atom % D ensures minimal interference from unlabeled or partially labeled species, which is essential for accurate calibration curves and low-level quantification .

Quantitative Analysis Mass Spectrometry Isotope Dilution

Positional Specificity: Aromatic Ring d4-Labeling Enables Robust MS/MS Tracking and Mechanistic Studies

Unlike non-specific or random deuteration, Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4 features site-specific deuteration exclusively on the aromatic ring . This targeted labeling provides a stable isotopic signature that remains intact during most chemical and enzymatic transformations involving the isocyanate and ester functional groups. In contrast, a hypothetical analog labeled on the ethyl ester group might lose its isotopic label during hydrolysis. This positional stability is crucial for tracking the aromatic moiety through synthetic pathways (e.g., polymer incorporation) or metabolic cascades, as the deuterium atoms act as permanent, mass-encoded tags on the aryl fragment in MS/MS experiments .

Reaction Mechanism Metabolism Studies MS/MS Fragment Tracking

Validation for Polymer and Material Science: Tracing Monomer Incorporation and Impurity Profiles

The compound is explicitly indicated for polymer analysis and impurity tracking in aromatic chemistry workflows . While the unlabeled compound is a known monomer for polyurethane and cellulose derivative synthesis , the d4-labeled version provides a unique capability: it can be co-polymerized in a known, trace amount to create a 'mass-tagged' polymer. This allows for precise quantification of monomer incorporation efficiency and enables the study of polymer degradation products via LC-MS, as the deuterated fragments serve as internal calibrants for the unlabeled polymer matrix [1]. Furthermore, its use as an internal standard allows for the sensitive and accurate detection and quantification of residual unlabeled monomer or related impurities in the final polymer product .

Polymer Chemistry Materials Science Impurity Profiling

Primary Application Scenarios for Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4 in Research and Industry


High-Accuracy Quantification of Ethyl 4-Isocyanatobenzoate in Complex Matrices

Utilize Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4 as the internal standard for the quantitative analysis of the unlabeled compound in biological samples (e.g., toxicokinetic studies), environmental samples (e.g., monitoring industrial effluents), or pharmaceutical formulations. By spiking samples with a known concentration of the d4-labeled standard before extraction and LC-MS/MS analysis, analysts can correct for variable recovery and matrix-induced ion suppression, achieving accuracy and precision that would be unattainable with a non-isotopic internal standard [1].

Elucidation of Reaction Mechanisms and Kinetic Isotope Effects

Employ the compound in comparative kinetic studies to investigate the reaction mechanisms of isocyanate chemistry. By comparing the reaction rate of Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4 with that of the unlabeled analog, researchers can determine if the rate-limiting step involves breaking or forming a bond to the aromatic ring (primary KIE) or if other steps are rate-determining (secondary KIE). This provides fundamental insights into nucleophilic addition reactions with alcohols and amines, which are central to polyurethane synthesis [1].

Polymer Microstructure and Degradation Analysis via Mass-Tagging

Incorporate a small, known percentage of Ethyl 4-Isocyanatobenzoate-2,3,5,6-d4 as a co-monomer during the synthesis of polyurethanes or other isocyanate-derived polymers. The resulting polymer will contain 'mass-tagged' segments. Upon hydrolytic or enzymatic degradation, the released deuterated fragments can be quantified against the unlabeled fragments using LC-MS. This allows for precise tracking of degradation kinetics and pathways, providing quantitative data on polymer stability that cannot be obtained from the unlabeled polymer alone [1].

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